molecular formula C11H22N2S B1402948 3-(Piperidin-1-ylmethyl)-1,4-thiazepane CAS No. 1350989-08-0

3-(Piperidin-1-ylmethyl)-1,4-thiazepane

Cat. No. B1402948
M. Wt: 214.37 g/mol
InChI Key: SDPAUUUOUZICEK-UHFFFAOYSA-N
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Description

“3-(Piperidin-1-ylmethyl)-1,4-thiazepane” is a compound that belongs to the class of organic compounds known as piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .

Safety And Hazards

The safety data sheet for a similar compound, “3-(piperidin-1-ylmethyl)phenylboronic acid”, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2S/c1-2-6-13(7-3-1)9-11-10-14-8-4-5-12-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPAUUUOUZICEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CSCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylmethyl)-1,4-thiazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-1-ylmethyl)-1,4-thiazepane
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3-(Piperidin-1-ylmethyl)-1,4-thiazepane
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3-(Piperidin-1-ylmethyl)-1,4-thiazepane
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3-(Piperidin-1-ylmethyl)-1,4-thiazepane
Reactant of Route 5
3-(Piperidin-1-ylmethyl)-1,4-thiazepane
Reactant of Route 6
3-(Piperidin-1-ylmethyl)-1,4-thiazepane

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